Technical Whitepaper: Synthesis and Characterization of Cyclosporin A-d4 Acetate
Technical Whitepaper: Synthesis and Characterization of Cyclosporin A-d4 Acetate
Executive Summary & Strategic Utility
In the high-stakes domain of Therapeutic Drug Monitoring (TDM), Cyclosporin A (CsA) remains a critical yet challenging analyte due to its narrow therapeutic index and complex metabolic profile.[1] The accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for CsA is frequently compromised by matrix effects—ion suppression or enhancement caused by co-eluting phospholipids in blood samples.[1]
Cyclosporin A-d4 Acetate (specifically the O-acetylated derivative of deuterium-labeled Cyclosporin A) serves a dual purpose in advanced bioanalysis:
-
Metabolite Quantification: It acts as a precise Internal Standard (IS) for O-Acetyl Cyclosporin A , a specific metabolite or derivative often tracked in pharmacokinetic studies.[1]
-
Lipophilicity Modulation: The acetylation of the secondary alcohol on the MeBmt residue alters the retention time, allowing for chromatographic separation from the parent drug while retaining the ionization characteristics necessary for mass spectrometric normalization.
This guide details the semi-synthetic production of Cyclosporin A-d4 (CsA-d4) via side-chain reconstruction, followed by its conversion to the O-Acetyl derivative.[1]
Chemical Strategy & Retrosynthetic Analysis
The synthesis of Cyclosporin A-d4 is not typically achieved by total synthesis due to the molecule's complexity (a cyclic undecapeptide with 11 hydrophobic amino acids). Instead, a Semi-Synthetic Strategy is employed, modifying the naturally occurring Cyclosporin A.
The Challenge: Deuterium Placement
Simple hydrogen-deuterium exchange (HDX) is insufficient for creating a stable internal standard because the deuterium labels would back-exchange in aqueous biological buffers.[1] Therefore, stable carbon-bound deuterium (
The Solution: "Aldehyde-Wittig" Reconstruction
The most robust method involves excising the terminal carbons of the unique amino acid MeBmt (4-[(E)-2-butenyl]-4-methyl-L-threonine) and reconstructing them with a deuterated reagent.[1]
Retrosynthetic Logic:
-
Target: O-Acetyl-Cyclosporin A-d4.[1]
-
Precursor 1: Cyclosporin A-d4 (with label on the butenyl chain).[1]
-
Intermediate: Cyclosporin A-Aldehyde (obtained by oxidative cleavage of the alkene).
-
Starting Material: Natural Cyclosporin A (
).[1]
Detailed Synthesis Protocol
Phase 1: Protection and Oxidative Cleavage
Objective: To cleave the double bond of the MeBmt residue, generating an aldehyde intermediate.
Reagents:
-
Acetic Anhydride (
)[1] -
Dimethylaminopyridine (DMAP) / Pyridine[1]
-
Osmium Tetroxide (
) / Sodium Periodate ( )[1]
Step-by-Step:
-
O-Acetylation (Protection): Dissolve CsA (1.0 eq) in dry pyridine. Add
(5.0 eq) and DMAP (0.1 eq).[1] Stir at room temperature (RT) for 6 hours. -
Lemieux-Johnson Oxidation: Dissolve the O-acetyl-CsA in a mixture of dioxane/water (3:1).[1] Add
(catalytic, 0.05 eq) and (2.5 eq).[1] Stir in the dark for 4 hours.-
Observation: The solution will turn dark as the osmate ester forms and cleaves.
-
Result: This cleaves the terminal alkene, yielding the O-acetyl-Cyclosporin-Aldehyde .[1]
-
-
Purification: Quench with saturated sodium thiosulfate. Extract with DCM. Purify via flash chromatography (Silica gel, Acetone/Hexane gradient).[1]
Phase 2: Wittig Olefination (Deuterium Incorporation)
Objective: To restore the alkene side chain using a deuterated precursor, creating the stable isotope label.[1]
Reagents:
-
Ethyltriphenylphosphonium iodide-d5 (or similar deuterated ethyl halide precursors).[1]
-
Potassium tert-butoxide (
) or NaHMDS.[1] -
Dry THF.
Step-by-Step:
-
Ylide Formation: In a flame-dried flask under Argon, suspend deuterated ethyltriphenylphosphonium iodide (1.5 eq) in dry THF. Add
(1.5 eq) at 0°C. Stir for 30 mins until the characteristic orange/yellow ylide color appears. -
Coupling: Cool the ylide solution to -78°C. Slowly add the O-acetyl-Cyclosporin-Aldehyde (dissolved in THF) via cannula.
-
Reaction: Allow the mixture to warm to RT slowly over 4 hours.
-
Deprotection (Optional): If the target is Deuterated CsA (OH form), hydrolysis of the acetyl group is performed using Methanolic ammonia.[1] However, since our target is Cyclosporin A-d4 Acetate , we retain the protecting group or re-acetylate if hydrolysis occurred.
Phase 3: Final O-Acetylation (If required)
If the user requires the specific O-Acetyl-CsA-d4 (and not just the salt form), ensure the hydroxyl group at position 1 is acetylated.[1]
-
Reaction: Treat the purified CsA-d4 with
/Pyridine/DMAP as described in Phase 1. -
Purification: Preparative HPLC (C18 column) is mandatory to separate the E and Z isomers and remove any triphenylphosphine oxide byproducts.
Visualization: Synthesis Pathway
Caption: Semi-synthetic route converting natural Cyclosporin A to the deuterated Acetate derivative via oxidative cleavage and Wittig olefination.[1][11]
Characterization & Analytical Validation
Trustworthiness in synthesis is established through rigorous characterization. The following parameters must be met to validate the Cyclosporin A-d4 Acetate .
A. High-Resolution Mass Spectrometry (HRMS)[1]
-
Method: ESI-Q-TOF or Orbitrap.[1]
-
Expected Result:
B. Nuclear Magnetic Resonance (NMR)[1][9]
-
1H NMR (600 MHz, CDCl3):
-
diagnostic Signal: The olefinic protons of the MeBmt side chain (typically
5.3-5.5 ppm) will show altered multiplicity or disappearance depending on the exact deuteration pattern of the Wittig reagent. -
Acetate Signal: A sharp singlet at
2.0-2.1 ppm confirms the presence of the O-acetyl group.
-
C. HPLC Purity & Stability
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Requirement: >98% purity. The E-isomer (trans) should be the dominant peak.[1]
LC-MS/MS Application Workflow
The primary use of CsA-d4 Acetate is to normalize matrix effects during the quantification of CsA or its metabolites.
The "Self-Validating" Protocol[1]
-
Sample Prep: Protein precipitation of whole blood (
/MeOH). -
Spiking: Add CsA-d4 Acetate IS to the precipitation solvent, not the sample directly, to ensure equilibration.
-
Separation: The Acetate derivative is more lipophilic than parent CsA.
-
Benefit: It elutes after the main phospholipid suppression zone, providing a clean ionization window.
-
Caption: Analytical workflow demonstrating the integration of CsA-d4 Acetate as an internal standard for robust quantification.
References
-
Vertex Pharmaceuticals. (2003).[1] Deuterated cyclosporine analogs and their use as immunomodulating agents. US Patent 6,605,593 B1. Link
-
LGC Standards. (n.d.). Cyclosporin A-d4 (Major) Data Sheet. Retrieved October 26, 2025.[1] Link[1]
-
Waters Corporation. (2002).[1] The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Application Note. Link
-
Bąchor, R., et al. (2021).[1][12] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2995.[1] Link
-
Saint-Marcoux, F., et al. (2012).[1][8] Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards. Journal of Clinical Laboratory Analysis. Link
Sources
- 1. Cyclosporin A-d4 (Major) | LGC Standards [lgcstandards.com]
- 2. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irl.umsl.edu [irl.umsl.edu]
- 10. [Cyclosporine 2% eye drops preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6605593B1 - Deuterated cyclosporine analogs and their use as immunomodulating agents - Google Patents [patents.google.com]
- 12. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
